Erythrinin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

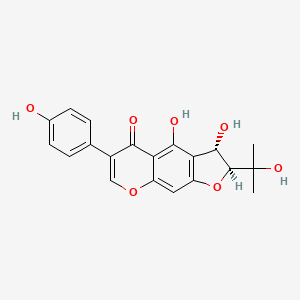

C20H18O7 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S,3S)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m0/s1 |

InChI Key |

DMNFLFWDOVOSQV-OALUTQOASA-N |

Isomeric SMILES |

CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Erythrinin F: A Technical Guide for Natural Product Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation of Erythrinin F, a notable isoflavonoid (B1168493) from Erythrina species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Herein, we detail the necessary experimental protocols, present available data in a structured format, and provide visual workflows to guide the isolation process.

Quantitative Data Summary

The following table summarizes the known information regarding this compound and related compounds isolated from Erythrina species. It is important to note that specific yield and detailed spectroscopic data for this compound were not available in the reviewed literature and should be determined empirically.

| Compound | Plant Source | Plant Part | Compound Class | Molecular Formula | Yield (%) | Key Spectroscopic Data | Reference |

| This compound (Eryvarin F) | Erythrina variegata | Roots | 3-Phenoxychromone | C29H30O6 | Not Reported | ¹H NMR, ¹³C NMR, MS | Tanaka et al., 2003[1] |

| Eryvarin D | Erythrina variegata | Root Bark | Pterocarpan | C25H26O5 | Not Reported | ¹H NMR, ¹³C NMR | Mujahidin et al., 2024[2][3] |

| Eryvarin E | Erythrina variegata | Root Bark | Pterocarpan | C26H28O5 | Not Reported | ¹H NMR, ¹³C NMR | Mujahidin et al., 2024[2][3] |

Experimental Protocols

The following protocols are adapted from established methods for the isolation of isoflavonoids from the root bark of Erythrina variegata and provide a strong starting point for the isolation of this compound.[2][3]

Plant Material Collection and Preparation

-

Collection: Collect fresh root bark from Erythrina variegata.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: Air-dry the collected root bark at room temperature until brittle. Once dried, pulverize the bark into a fine powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered root bark (e.g., 1 kg) in acetone (B3395972) (e.g., 3 x 10 L) at room temperature overnight.

-

Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

Chromatographic Purification

Step 1: Vacuum Liquid Chromatography (VLC)

-

Column Packing: Pack a VLC column with silica (B1680970) gel.

-

Loading: Adsorb the crude acetone extract onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc, followed by a final wash with methanol. For example: n-hexane:EtOAc (10:0 to 1:1, with a 10% stepwise increase in EtOAc), followed by pure EtOAc and then pure MeOH.

-

Fraction Collection: Collect the eluate in fractions (e.g., 200 mL each).

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles.

Step 2: Centrifugal Partition Chromatography (CPC) or Column Chromatography (CC)

-

Further Fractionation: Subject the combined fractions from VLC that show the presence of the target compound to further purification.

-

CPC/CC: Utilize Centrifugal Partition Chromatography (CPC) with an appropriate solvent system (e.g., CHCl₃:EtOAc, 7:3) or traditional silica gel column chromatography with a suitable eluent to isolate the pure compound.

-

Purity Assessment: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Detailed chromatographic purification steps.

References

- 1. Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ISOLATION AND INHIBITION STUDY OF ERYVARIN D AND E FROM THE ROOT BARKS OF Erythrina variegata AGAINST RECEPTOR TYROSINE KINASES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Erythrinin F: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a naturally occurring isoflavonoid, a class of secondary metabolites known for their diverse biological activities. First isolated from the twigs of Erythrina arborescens, a plant species belonging to the Fabaceae family, this compound is part of a group of structurally related compounds known as erythrinins. The Erythrina genus is a rich source of flavonoids, which have garnered significant interest in the scientific community for their potential therapeutic applications, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological aspects of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-hydroxy-3-methyl-trans-but-1-enyl)chromen-4-one |

| CAS Number | 1616592-60-9[1] |

| Molecular Formula | C₂₀H₁₈O₇ |

| SMILES | OC1=C2C(=CC3=C1C(=O)C(=CO3)C4=CC=C(O)C=C4)O--INVALID-LINK--[C@H]2O[1] |

| InChI Key | (To be generated from structure) |

Structural Elucidation Workflow

The process of identifying and characterizing this compound involves several key experimental stages.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the current literature. However, theoretical values can be calculated based on its chemical structure.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 370.35 g/mol | Calculated |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Soluble in DMSO, Methanol | Inferred from isolation protocols |

| logP (Octanol/Water) | Not Reported | - |

Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are limited, the broader class of isoflavonoids isolated from the Erythrina genus has demonstrated a range of pharmacological effects. These compounds are often investigated for their antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity

Numerous isoflavonoids from Erythrina species have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy is often attributed to the presence of prenyl or other lipophilic groups, which may facilitate interaction with bacterial cell membranes.

Anti-inflammatory Activity

Flavonoids from Erythrina have been reported to possess anti-inflammatory properties. The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Potential Signaling Pathways

Although no specific signaling pathways have been elucidated for this compound, related flavonoids are known to modulate several key cellular signaling cascades involved in inflammation and cell proliferation. A hypothetical pathway based on the activities of similar isoflavonoids is presented below.

References

Unraveling the Synthesis of Erythrinin F: A Technical Guide to its Biosynthesis in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythrinin F, a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus, particularly Erythrina variegata and Erythrina arborescens. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex natural products.

Introduction

This compound is a member of the isoflavonoid class of secondary metabolites, which are known for their diverse biological activities. Unlike the structurally distinct Erythrina alkaloids, this compound originates from the phenylpropanoid pathway. Understanding its biosynthesis is crucial for the potential biotechnological production of this and related compounds for pharmaceutical applications. This guide details the proposed biosynthetic route, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the core isoflavone (B191592) scaffold. This is followed by a series of specific modifications, including prenylation and oxidative cyclization, to yield the final complex structure.

2.1. Formation of the Isoflavone Backbone:

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. A key branching point for isoflavonoid synthesis is the conversion of a flavanone (B1672756) intermediate, typically liquiritigenin (B1674857) or naringenin, into an isoflavone. This crucial step is catalyzed by the enzyme isoflavone synthase (IFS), a cytochrome P450 enzyme. The resulting isoflavone, such as daidzein (B1669772) (from liquiritigenin), then undergoes further modifications.

2.2. Modifications Leading to this compound:

Following the formation of the basic isoflavone structure, a series of enzymatic reactions, including hydroxylation and prenylation, are proposed to occur to generate this compound. While the precise sequence and enzymes for this compound are not fully elucidated, the pathway can be inferred from the biosynthesis of structurally similar isoflavonoids.

A putative biosynthetic pathway for this compound is outlined below:

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the dedicated biosynthetic steps leading to this compound. However, data from related isoflavonoid pathways can provide valuable context.

| Enzyme Class | Substrate | Product | Km (µM) | kcat (s⁻¹) | Plant Source |

| Isoflavone Synthase (IFS) | Naringenin | 2-Hydroxyisoflavanone | 5 - 20 | 0.1 - 0.5 | Soybean (Glycine max) |

| Prenyltransferase | Genistein | 6,8-diprenylgenistein | 20 - 100 | 0.01 - 0.1 | Sophora flavescens |

Table 1: Representative kinetic data for key enzyme classes in isoflavonoid biosynthesis. Note: These are not specific to this compound biosynthesis but represent similar reactions.

Experimental Protocols

The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of experimental techniques.

4.1. Isolation and Structure Elucidation of Intermediates:

A crucial first step is the isolation and identification of potential biosynthetic intermediates from the plant source, Erythrina variegata.

Caption: General workflow for the isolation and identification of natural products.

4.2. Enzyme Assays:

To identify and characterize the enzymes involved, in vitro assays are performed using protein extracts from the plant or heterologously expressed enzymes.

Protocol for a Putative Prenyltransferase Assay:

-

Enzyme Source: Prepare a crude protein extract from young leaves of Erythrina variegata or express a candidate prenyltransferase gene in a suitable host (e.g., E. coli or yeast).

-

Substrates: Use a potential isoflavone precursor (e.g., genistein) and a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP).

-

Reaction Mixture: Combine the enzyme, isoflavone substrate, DMAPP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of prenylated isoflavonoids.

4.3. Isotopic Labeling Studies:

Feeding experiments with isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled phenylalanine) to plant tissues or cell cultures can trace the incorporation of the label into this compound and its intermediates, confirming the pathway.

Conclusion

The biosynthesis of this compound is a complex process that starts from the general phenylpropanoid pathway and involves a series of specific enzymatic modifications to the isoflavone core. While the general outline of the pathway can be proposed based on the biosynthesis of related compounds, further research is needed to fully characterize the specific enzymes and intermediates involved in the formation of this unique isoflavonoid. The protocols and information provided in this guide offer a foundation for future studies aimed at elucidating the complete biosynthetic pathway and enabling the biotechnological production of this compound.

The Discovery and Profile of (±)-Erythrinin F: A Technical Overview

For Immediate Release: Kunming, China – Researchers have identified and characterized a new isoflavonoid (B1168493), (±)-erythrinin F, from the twigs of Erythrina arborescens, a plant species belonging to the Fabaceae family. The discovery, detailed in the journal Natural Products and Bioprospecting, contributes to the growing body of knowledge surrounding the diverse and biologically significant compounds found within the Erythrina genus. This technical guide provides an in-depth summary of the discovery, historical context, experimental protocols, and known biological activities of (±)-erythrinin F for researchers, scientists, and drug development professionals.

Historical Context: The Rich Phytochemistry of Erythrina

The genus Erythrina, comprising approximately 130 species of trees and shrubs, is a well-established source of a wide array of secondary metabolites.[1][2] Distributed throughout tropical and subtropical regions, these plants have a long history of use in traditional medicine.[1] Phytochemical investigations of the genus have led to the isolation of numerous bioactive compounds, primarily alkaloids and flavonoids.[1][3] Among the flavonoids, isoflavones, pterocarpans, and flavanones are particularly abundant and have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] The discovery of (±)-erythrinin F adds to the extensive list of isoflavonoids isolated from this genus, highlighting the continued potential of Erythrina species as a source for novel natural products.

Discovery and Isolation of (±)-Erythrinin F

(±)-Erythrinin F was first isolated from the ethanol (B145695) extract of the twigs of Erythrina arborescens.[1] The structure of this novel isoflavonoid was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The compound was identified as a racemic mixture, as confirmed by a 1:1 ratio of chromatographic peaks on a chiral HPLC column and a specific rotation of zero degrees.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₇ | [1] |

| Appearance | Amorphous Powder | [1] |

| Optical Activity | Racemic (±) | [1] |

Experimental Protocols

General Isolation of Isoflavonoids from Erythrina arborescens

The following is a generalized protocol based on the methodology described for the isolation of isoflavonoids from Erythrina arborescens, which led to the discovery of (±)-erythrinin F.[1]

1. Extraction:

-

The air-dried and powdered twigs of Erythrina arborescens are extracted with 95% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).

-

The ethyl acetate fraction, typically rich in flavonoids, is concentrated.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is petroleum ether-acetone, with the acetone (B3395972) concentration increasing incrementally (e.g., from 10:1 to 0:1 v/v).[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are pooled.

4. Purification:

-

The pooled fractions are further purified using repeated column chromatography on silica gel with a refined gradient system (e.g., chloroform-methanol).[1]

-

Final purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform-methanol 1:1).[1]

5. Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (HREIMS) to determine the molecular formula.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) to establish the chemical structure and stereochemistry.

-

Experimental Workflow for the Discovery of (±)-Erythrinin F

Biological Activity

While specific quantitative biological activity data for pure (±)-erythrinin F is not yet extensively documented in the primary literature, preliminary studies on extracts containing this and other isoflavonoids from the related species Erinacea anthyllis have indicated antioxidant properties.

Antioxidant Activity of Erinacea anthyllis Extracts

| Extract | Antioxidant Assay | IC₅₀ (mg/mL) | Reference |

| n-Butanol Extract | DPPH Radical Scavenging | ~0.04 | [2] |

| Ethyl Acetate Extract | DPPH Radical Scavenging | ~0.037 | [2] |

Note: These IC₅₀ values are for crude extracts and not for the pure compound (±)-erythrinin F. Further studies are required to determine the specific activity of the isolated compound.

The broader class of isoflavonoids from the Erythrina genus is known to exhibit a range of biological effects, including antibacterial activity against multidrug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2] The potential biological activities of (±)-erythrinin F warrant further investigation.

Synthesis of Isoflavonoids

The chemical synthesis of isoflavonoids, including racemic mixtures, is a well-established field in organic chemistry. Common synthetic strategies include:

-

Deoxybenzoin (B349326) Route: This involves the cyclization of a deoxybenzoin precursor with a one-carbon unit using various reagents.

-

Chalcone (B49325) Route: This pathway involves the oxidative rearrangement of a chalcone intermediate.

-

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed in the synthesis of the isoflavone (B191592) core.

While a specific synthesis for (±)-erythrinin F has not been reported, these established methodologies provide a framework for its potential future chemical synthesis, which would be crucial for further biological evaluation and drug development efforts.

Signaling Pathway for Isoflavonoid Synthesis (General)

Future Directions

The discovery of (±)-erythrinin F opens several avenues for future research. A priority will be to conduct comprehensive biological evaluations of the purified compound to determine its specific antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. The development of a total synthesis for (±)-erythrinin F would enable the production of larger quantities for in-depth pharmacological studies and the exploration of its structure-activity relationships. Further phytochemical investigation of Erythrina arborescens and other related species may lead to the discovery of additional novel bioactive compounds.

References

Erythrinin F: Investigating a Potential Anticancer Agent from Erythrina variegata

A Deep Dive into the Cytotoxic Potential of a Lesser-Known Isoflavonoid (B1168493)

Introduction

Erythrinin F, a prenylated isoflavonoid isolated from the bark of Erythrina variegata, is a member of a class of natural products that have garnered significant interest in the field of oncology for their potential cytotoxic effects against various cancer cell lines. While extensive research is available for crude extracts of Erythrina species and some of its other constituent compounds, specific data on the in vitro cytotoxic effects of this compound remains limited in publicly accessible scientific literature. This technical guide aims to synthesize the available information on the cytotoxic properties of related compounds from the Erythrina genus, providing a framework for potential future research into the anticancer activities of this compound.

Chemical Profile

This compound is identified by the Chemical Abstracts Service (CAS) number 1616592-60-9. Its chemical structure, like other members of the Erythrina isoflavonoids, features a characteristic isoflavone (B191592) backbone with prenyl group substitutions, which are often associated with enhanced biological activity.

In Vitro Cytotoxicity of Erythrina variegata Extracts and Related Compounds

Studies on crude extracts from Erythrina variegata have demonstrated cytotoxic activity against several human cancer cell lines. While these studies do not isolate the effects of this compound, they provide a basis for its potential anticancer properties.

Table 1: Summary of In Vitro Cytotoxicity of Erythrina variegata Extracts

| Extract Type | Cancer Cell Line | IC50 Value (µg/mL) |

| Methanol Leaf Extract | Human Cancer Cell Lines (unspecified) | 185.15[1] |

| Ethanol Leaf Extract | HT-29 (Human Colon Cancer) | >195.35[2] |

| Methanol Leaf Extract | MCF-7 (Human Breast Cancer) | 92[3] |

| Methanol Leaf Extract | MDA-MB-231 (Human Breast Cancer) | 143[3] |

| Methanol Bark Extract | Artemia salina (Brine Shrimp Lethality Assay) | 3.66 |

Note: The brine shrimp lethality assay is a preliminary indicator of cytotoxicity.

Postulated Mechanisms of Action: Insights from Related Compounds

The cytotoxic effects of isoflavonoids isolated from Erythrina species are often attributed to the induction of apoptosis and cell cycle arrest. While the specific signaling pathways modulated by this compound have not been elucidated, research on analogous compounds offers potential avenues of investigation.

Apoptosis Induction

Many flavonoids from Erythrina have been shown to trigger programmed cell death in cancer cells. This process is often mediated by the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS). For instance, a study on the alkaloid erythraline, also found in Erythrina species, demonstrated the induction of apoptosis in SiHa cervical cancer cells.[4]

Cell Cycle Arrest

Another common mechanism of anticancer action for flavonoids is the disruption of the cell cycle, preventing cancer cells from proliferating. This can occur at various checkpoints, such as the G2/M phase, leading to a halt in cell division. Research on Erythrina variegata extracts has indicated an inhibition at the S and G2/M phases of the cell cycle in MCF-7 breast cancer cells.[5]

Experimental Protocols: A General Framework

Detailed experimental protocols for assessing the cytotoxicity of this compound are not currently published. However, standard methodologies used for evaluating the in vitro cytotoxic effects of natural compounds can be applied.

Cell Culture

Human cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, HT-29) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound.

-

Fixation: Cells are harvested and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase and stained with propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Potential Mechanisms

While specific pathways for this compound are unknown, diagrams can be constructed to illustrate the general mechanisms of action observed for related cytotoxic compounds.

References

- 1. phytojournal.com [phytojournal.com]

- 2. wjpls.org [wjpls.org]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljabb.com [journaljabb.com]

Antimicrobial Spectrum of Erythrinin F and Structurally Related Isoflavonoids Against Pathogenic Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F, a prenylated isoflavonoid (B1168493) from the genus Erythrina, belongs to a class of natural products recognized for their diverse biological activities. While specific quantitative data on the antimicrobial spectrum of this compound against pathogenic bacteria remains limited in publicly accessible literature, extensive research on structurally similar isoflavonoids isolated from Erythrina species provides significant insights into its potential efficacy. This guide summarizes the available antimicrobial data for these related compounds, details the experimental protocols for their evaluation, and explores their proposed mechanisms of action. Due to the scarcity of direct data on this compound, this document focuses on providing a comprehensive overview of the antimicrobial properties of closely related Erythrina isoflavonoids to serve as a valuable resource for research and drug development.

Introduction

The emergence of multidrug-resistant pathogenic bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Natural products, particularly those from medicinal plants, have historically been a rich source of new therapeutic compounds. The genus Erythrina, belonging to the Fabaceae family, is a well-known source of bioactive secondary metabolites, including a wide array of prenylated flavonoids and isoflavonoids. These compounds have demonstrated a broad spectrum of pharmacological activities, including notable antimicrobial effects.

This compound is a pterocarpan-related isoflavonoid that has been isolated from various Erythrina species. Its chemical structure, characterized by a modified prenyl group, suggests potential antimicrobial activity, as prenylation is often associated with enhanced biological function in isoflavonoids. This guide aims to provide a detailed technical overview of the antimicrobial potential of this compound by examining the well-documented activities of its structural analogs from the Erythrina genus.

Chemical Structure of this compound and its Analogs

This compound is an isoflavonoid with the molecular formula C₂₀H₁₈O₇. Its structure features a complex heterocyclic core with a modified prenyl group, which is a common characteristic among bioactive compounds from Erythrina.

Antimicrobial Spectrum of Structurally Related Isoflavonoids

The antimicrobial activity of isoflavonoids from the Erythrina genus has been investigated against a variety of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several of these compounds, providing a comparative view of their potency.

Table 1: Antimicrobial Activity of Erysubin F and Other Erythrina Isoflavonoids against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Erysubin F | Staphylococcus aureus (MRSA, ATCC 43300) | 15.4 | 5.7 | [1][2] |

| Erycristagallin (B1245051) | Staphylococcus aureus (MRSA) | - | 3.13-6.25 | [3][4] |

| Orientanol B | Staphylococcus aureus (MRSA) | - | 3.13-6.25 | [3][4] |

| Sigmoidin M | Staphylococcus aureus | - | 4 | |

| Lonchocarpol A | Staphylococcus aureus | - | 6.25 | |

| Enterococcus faecalis | - | 6.25 | ||

| Bacillus subtilis | - | 3.125 | ||

| Lupinifolin | Staphylococcus aureus | - | 6.25 | |

| Bacillus subtilis | - | 12.5 | ||

| Phaseollidin | Bacillus subtilis | - | 25 | |

| Abyssinones I | Staphylococcus aureus | - | 25 | |

| Bacillus subtilis | - | 25 |

Table 2: Antimicrobial Activity of Erythrina Isoflavonoids against Gram-Negative Bacteria and Mycobacteria

| Compound | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Erysubin F | Salmonella enterica | >80.0 | >29.6 | [1][2] |

| Escherichia coli | >80.0 | >29.6 | [1][2] | |

| Compound 22 (unnamed) | Escherichia coli | - | 3.9 | |

| Klebsiella pneumoniae | - | 7.8 | ||

| Compound 21 (unnamed) | Escherichia coli | - | 7.8 | |

| Klebsiella pneumoniae | - | 15.6 | ||

| Compound 20 (unnamed) | Escherichia coli | - | 3.9 | |

| Klebsiella pneumoniae | - | 3.9 | ||

| Compound 27 (unnamed) | Mycobacterium smegmatis | - | 0.78 |

Experimental Protocols

The antimicrobial activity of Erythrina isoflavonoids is typically evaluated using standardized methods such as broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Preparation of Isoflavonoid Solutions: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the isoflavonoid that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if an antimicrobial agent is bactericidal or bacteriostatic, the MBC can be determined following the MIC assay.

-

Subculturing: An aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an appropriate agar medium.

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

The antibacterial mechanisms of flavonoids from the Erythrina genus are multifaceted and can involve several cellular targets. The proposed mechanisms include:

-

Disruption of Cytoplasmic Membrane Integrity: Prenylated flavonoids can insert into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and dissipation of the membrane potential.

-

Inhibition of Nucleic Acid Synthesis: Some compounds have been shown to interfere with the synthesis of DNA and RNA, thereby halting bacterial replication. For instance, erycristagallin has been reported to completely inhibit the incorporation of radiolabeled thymidine (B127349) into Streptococcus mutans cells.

-

Inhibition of Energy Metabolism: Flavonoids can interfere with bacterial energy production pathways. A notable example is the inhibition of ATP synthase by common flavonoids like genistein (B1671435) and daidzein.

-

Inhibition of Bacterial Enzymes: Specific enzymes essential for bacterial survival and virulence can be targeted by these compounds.

Caption: Proposed Mechanisms of Action for Erythrina Isoflavonoids.

Conclusion and Future Directions

While direct experimental data on the antimicrobial spectrum of this compound is currently lacking, the substantial body of research on structurally related isoflavonoids from the Erythrina genus strongly suggests its potential as an antibacterial agent. The data presented in this guide for compounds such as Erysubin F, Erycristagallin, and others, highlight that prenylated isoflavonoids from Erythrina exhibit potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA.

Future research should prioritize the isolation or synthesis of this compound in sufficient quantities to conduct comprehensive antimicrobial susceptibility testing against a broad panel of pathogenic bacteria. Mechanistic studies will also be crucial to elucidate its specific cellular targets and pathways of action. Such investigations will be instrumental in determining the therapeutic potential of this compound and paving the way for its development as a novel antimicrobial drug.

References

Antiviral Potential of Erythrinine F and Related Compounds from the Erythrina Genus Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific data on the antiviral activity of Erythrinine F is limited. This guide summarizes the known antiviral properties of various compounds isolated from the Erythrina genus, which are structurally related to Erythrinine F. The experimental protocols and signaling pathways described are foundational methods and concepts in virology and immunology that would be applicable to the study of Erythrinine F's potential antiviral effects.

Executive Summary

The emergence and re-emergence of pathogenic enveloped viruses represent a significant and ongoing threat to global health. The scientific community is in a constant search for novel antiviral agents with broad-spectrum activity. Natural products, with their vast structural diversity, have historically been a rich source of antiviral lead compounds. The genus Erythrina, a group of flowering plants in the legume family, has been identified as a promising source of bioactive molecules, including alkaloids and flavonoids, with demonstrated antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the antiviral potential of compounds isolated from the Erythrina genus against a range of enveloped viruses. It includes a compilation of available quantitative data, detailed experimental protocols for assessing antiviral activity, and a review of key signaling pathways involved in the host antiviral response that may be modulated by these natural products.

Quantitative Antiviral Activity of Compounds from the Erythrina Genus

Multiple studies have investigated the in vitro antiviral efficacy of various phytochemicals isolated from different species of the Erythrina genus. The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values against several enveloped viruses. These values are crucial for comparing the potency of different compounds and their potential as therapeutic agents.

Table 1: Anti-HIV Activity of Compounds from the Erythrina Genus

| Compound | Virus Strain | Cell Line | EC₅₀ | Reference |

| Sandwicensin | HIV-1 | --- | 2 µg/mL | [1] |

| 3-O-methylcalopocarpin | HIV-1 | --- | 0.2 µg/mL | [1] |

| 5-deoxyglyasperin F | HIV-1 | --- | 11.5 µg/mL | [1] |

| 2′-hydroxyneobavaisoflavanone | HIV-1 | --- | 7.6 µg/mL | [1] |

| 6,8-diprenylgenistein | HIV-1 | --- | 0.5 µM | [1] |

| Crude Alkaloid Fraction (E. abyssinica) | HIV-1 | --- | 53 µg/mL | [1] |

| Apigetrin (E. variegata) | HIV-1 | --- | 100.59 µg/mL | [1] |

Table 2: Antiviral Activity Against Other Enveloped Viruses

| Compound/Extract | Virus | Cell Line | IC₅₀ / EC₅₀ | Reference |

| Prenylated Flavonoids (E. addisonae) | Influenza Virus | --- | 8.8 - 26.44 µg/mL | [1] |

| Stem Bark Aqueous Extract (E. abyssinica) | Herpes Simplex Virus (HSV) | --- | 27 µg/mL | [1] |

| Butein (from Erythrina genus) | SARS-CoV-2 (RdRp target) | In silico | --- | [1] |

Key Experimental Protocols

The assessment of antiviral activity and the elucidation of the mechanism of action of a compound require a series of well-defined experimental procedures. The following are detailed methodologies for key assays relevant to the study of potential antiviral agents like Erythrinine F.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that is required to reduce the number of viral plaques by 50% (IC₅₀).

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Erythrinine F) in a suitable solvent and dilute further in cell culture medium.

-

Virus Preparation: Prepare a stock of the virus to be tested with a known titer (plaque-forming units per mL, PFU/mL).

-

Infection: Pre-incubate the virus with the different concentrations of the test compound for a defined period (e.g., 1 hour at 37°C).

-

Adsorption: Remove the culture medium from the cells and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: Fix the cells with a solution like 4% formaldehyde (B43269) and then stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Viral Entry Inhibition Assay

This assay is designed to determine if a compound can block the entry of a virus into the host cell.

Protocol:

-

Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour at 37°C).

-

Infection: Inoculate the pre-treated cells with the virus.

-

Incubation: Allow the virus to enter the cells for a short period (e.g., 1-2 hours at 37°C).

-

Removal of Unbound Virus: Wash the cells with a citrate (B86180) buffer (pH 3.0) or another suitable buffer to inactivate and remove any virus particles that have not entered the cells.

-

Culture: Add fresh culture medium (which can also contain the test compound) and incubate for a period sufficient for one round of viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done by various methods, such as:

-

Quantitative PCR (qPCR): To quantify the amount of viral nucleic acid inside the cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To detect the presence of viral proteins.

-

Reporter Virus Assay: Using a genetically engineered virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection.

-

-

Data Analysis: Determine the percentage of inhibition of viral entry for each compound concentration relative to the untreated virus control. Calculate the EC₅₀ value from the dose-response curve.

Potential Mechanisms of Action: Modulation of Host Signaling Pathways

Many antiviral compounds, particularly those derived from natural sources, exert their effects by modulating host cellular signaling pathways that are crucial for viral replication. While the specific pathways affected by Erythrinine F are yet to be elucidated, the NF-κB and IRF3 signaling pathways are central to the innate immune response to viral infections and are plausible targets.

The NF-κB Signaling Pathway in Viral Infection

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of the inflammatory and immune responses.[2][3][4][5][6] Upon viral infection, the recognition of viral components by pattern recognition receptors (PRRs) can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and antiviral genes. Many viruses have evolved mechanisms to manipulate the NF-κB pathway to their advantage, either by suppressing it to evade the immune response or by activating it to promote their own replication.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Erythrinine F.

The IRF3 Signaling Pathway in Antiviral Response

Interferon Regulatory Factor 3 (IRF3) is a crucial transcription factor in the innate antiviral response.[1] It is ubiquitously expressed and remains inactive in the cytoplasm of uninfected cells. Following viral infection, PRRs detect viral nucleic acids, initiating a signaling cascade that leads to the phosphorylation and activation of IRF3 by kinases such as TANK-binding kinase 1 (TBK1). Activated IRF3 then dimerizes and translocates to the nucleus, where it partners with other transcription factors to induce the expression of type I interferons (IFN-α and IFN-β). These interferons are secreted and act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells, thereby limiting the spread of the virus.

Caption: Postulated interaction of Erythrinine F with the IRF3 signaling pathway.

Experimental Workflow for Antiviral Drug Discovery

The process of identifying and characterizing a novel antiviral compound from a natural source follows a logical progression of experiments.

Caption: A typical workflow for the discovery of antiviral compounds from natural products.

Conclusion and Future Directions

The compounds isolated from the Erythrina genus have demonstrated significant antiviral potential against a variety of enveloped viruses, as evidenced by the in vitro data. While specific studies on Erythrinine F are currently lacking, its structural similarity to other bioactive compounds from this genus suggests that it may also possess antiviral properties. Further research is warranted to isolate and test Erythrinine F against a panel of enveloped viruses. Future studies should focus on determining its EC₅₀ and IC₅₀ values, elucidating its precise mechanism of action, and identifying the specific host or viral targets it modulates. A thorough investigation into its effects on key antiviral signaling pathways, such as the NF-κB and IRF3 pathways, will be critical in understanding its potential as a novel antiviral therapeutic. The experimental workflows and foundational knowledge presented in this guide provide a solid framework for initiating such investigations.

References

- 1. infectiouscongress.com [infectiouscongress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Erythrinin F: Uncharted Territory in Cellular Anti-Inflammatory Research

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive review of scientific literature reveals a notable absence of specific research on the anti-inflammatory properties of Erythrinin F in cellular models. While the broader Erythrina genus of plants is known to produce a variety of bioactive molecules with documented anti-inflammatory effects, including other Erythrinan alkaloids, specific data on this compound's mechanism of action, quantitative effects on inflammatory mediators, and modulation of key signaling pathways such as NF-κB and MAPK is not publicly available.

This lack of specific data precludes the creation of an in-depth technical guide as requested. Such a guide would necessitate detailed experimental protocols, quantitative data for comparative analysis, and delineated signaling pathways, none of which are present in the current body of scientific literature for this compound.

The Anti-Inflammatory Landscape of Erythrina Alkaloids

Research into other compounds from the Erythrina genus provides a foundation for the potential anti-inflammatory activity of its constituents. Studies on various extracts and isolated alkaloids from different Erythrina species have demonstrated inhibitory effects on key inflammatory markers. For instance, some Erythrinan alkaloids have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

The primary signaling pathways implicated in the anti-inflammatory effects of many natural products, and which would be the logical focus for any investigation into this compound, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

A Glimpse into Potential Experimental Approaches

Should research into the anti-inflammatory properties of this compound be undertaken, a standard set of experimental protocols would likely be employed to elucidate its effects in cellular models.

Experimental Protocols: A Hypothetical Framework for this compound Research

A typical investigation would involve the use of immune cells, such as the murine macrophage cell line RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. The effects of this compound would then be assessed through a series of established assays.

Table 1: Hypothetical Experimental Assays for a Future Investigation of this compound

| Experiment | Methodology | Purpose |

| Cell Viability Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. | To determine the non-toxic concentrations of this compound for subsequent experiments. |

| Nitric Oxide (NO) Production Assay | Griess Reagent assay. | To quantify the inhibition of NO production by this compound in LPS-stimulated macrophages. |

| Pro-inflammatory Cytokine Quantification | Enzyme-Linked Immunosorbent Assay (ELISA). | To measure the reduction in the secretion of TNF-α, IL-6, and IL-1β in response to this compound treatment. |

| Western Blot Analysis | SDS-PAGE and immunoblotting. | To analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK1/2, JNK). |

Visualizing the Inflammatory Cascade and Potential Points of Intervention

The complex interplay of signaling molecules in the inflammatory response can be visualized through pathway diagrams. Below are representations of the canonical NF-κB and a generalized MAPK signaling pathway, which would be central to understanding the potential anti-inflammatory mechanism of this compound.

Future Directions

The absence of specific data on this compound highlights a gap in the current understanding of the pharmacological potential of the Erythrina genus. Future research should focus on isolating and characterizing individual compounds like this compound and systematically evaluating their biological activities. Such studies would be invaluable for drug discovery and development, potentially uncovering novel therapeutic agents for inflammatory diseases. Until such research is conducted and published, a detailed technical guide on the anti-inflammatory properties of this compound in cellular models remains an endeavor for the future. Researchers interested in this area are encouraged to explore the existing literature on related Erythrinan alkaloids to inform their experimental design and hypotheses.

Preliminary Mechanistic Insights into Erythrinin F Remain Elusive Despite Broader Genus Activity

Despite extensive interest in the therapeutic potential of compounds derived from the Erythrina genus, specific preliminary studies detailing the mechanism of action for Erythrinin F are not available in the current scientific literature. However, research into analogous compounds and extracts from Erythrina species provides a foundational blueprint for potential anticancer and anti-inflammatory activities, frequently implicating the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the induction of apoptosis.

While a comprehensive technical guide on the explicit mechanism of Erythrin F cannot be constructed at this time due to a lack of specific data, this report summarizes the broader mechanistic themes observed within the Erythrina genus. This information may serve as a valuable starting point for researchers and drug development professionals interested in investigating this compound.

Potential Anti-Inflammatory Mechanisms of Erythrina Compounds

Compounds isolated from various Erythrina species have demonstrated notable anti-inflammatory properties. A common mechanism appears to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

Another related compound, Erythraline, has been shown to suppress the Toll-like receptor (TLR) signaling pathway in RAW264.7 cells.[3] Specifically, Erythraline inhibited the degradation of IκB (inhibitor of NF-κB) and the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), ultimately suggesting an inhibition of TAK1 kinase activity.[3]

The general experimental workflow for investigating such anti-inflammatory effects often involves the following steps:

Caption: General workflow for in vitro anti-inflammatory assays.

Potential Anticancer Mechanisms of Erythrina Compounds

The anticancer potential of various compounds from the Erythrina genus has also been a subject of investigation. The proposed mechanisms often converge on the induction of apoptosis (programmed cell death) and the modulation of signaling pathways critical for cancer cell survival and proliferation.[4]

For instance, studies on other natural compounds have shown that the induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, triggering a caspase cascade.

A generalized signaling pathway for apoptosis induction is depicted below:

References

- 1. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to Determining the Solubility and Stability of Erythrinin F

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of Erythrinin F is limited. This guide, therefore, provides a comprehensive framework of experimental protocols and data presentation standards for researchers to determine these crucial parameters for this compound or similar flavonoid compounds. The methodologies outlined are based on established principles of pharmaceutical analysis and regulatory guidelines.

Introduction to this compound

This compound is a prenylated isoflavonoid, a class of compounds known for their potential biological activities. To advance the research and development of this compound as a potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of any potential drug product. This technical guide presents a systematic approach to conducting solubility and stability testing for this compound.

Solubility Testing Protocol

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental property that influences its absorption and formulation possibilities.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of this compound in a given solvent at a specific temperature.

-

Materials: this compound standard, a selection of solvents (e.g., water, ethanol, methanol, DMSO, propylene (B89431) glycol, polyethylene (B3416737) glycol 400), phosphate (B84403) buffers (pH 2.0, 4.5, 6.8, 7.4), vials, orbital shaker with temperature control, analytical balance, filtration device (e.g., 0.45 µm PTFE syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be visible.

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After equilibration, visually inspect the vials to ensure excess solid remains.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Immediately filter the sample to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Data Presentation: this compound Solubility

The following table structure should be used to summarize the quantitative solubility data.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Description |

| Purified Water | 25 | Data | Data | e.g., Practically Insoluble |

| Phosphate Buffer pH 2.0 | 25 | Data | Data | e.g., Very Slightly Soluble |

| Phosphate Buffer pH 4.5 | 25 | Data | Data | e.g., Slightly Soluble |

| Phosphate Buffer pH 6.8 | 25 | Data | Data | e.g., Soluble |

| Phosphate Buffer pH 7.4 | 25 | Data | Data | e.g., Soluble |

| Ethanol | 25 | Data | Data | e.g., Freely Soluble |

| Methanol | 25 | Data | Data | e.g., Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | e.g., Very Soluble |

| Propylene Glycol | 25 | Data | Data | e.g., Soluble |

| Polyethylene Glycol 400 | 25 | Data | Data | e.g., Soluble |

Note: Qualitative descriptions are based on USP definitions.

Experimental Workflow: Solubility Testing

Workflow for Equilibrium Solubility Determination.

Stability and Forced Degradation Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the drug substance.[2][3]

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[2]

-

At specified time points, withdraw samples, neutralize them, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the sample at room temperature for a defined period (e.g., up to 7 days).[2]

-

At specified time points, withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Store solid this compound powder at an elevated temperature (e.g., 80°C) in a controlled temperature oven.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

-

-

Photostability:

-

Expose solid this compound powder and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[2]

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, analyze the samples.

-

Analytical Method for Stability Studies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, must be developed and validated. The method should be able to separate and quantify this compound from its degradation products and any impurities.

Data Presentation: Forced Degradation and Stability

The results of the forced degradation studies can be summarized as follows:

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 M HCl | 7 days | 60 | Data | Data | Data |

| 0.1 M NaOH | 7 days | 60 | Data | Data | Data |

| 3% H₂O₂ | 7 days | RT | Data | Data | Data |

| Thermal (Solid) | 14 days | 80 | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | RT | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B | RT | Data | Data | Data |

Long-term and accelerated stability data should be presented in a similar tabular format, tracking the assay, appearance, and degradation products over time under ICH-prescribed storage conditions.

Experimental Workflow: Forced Degradation Study

Workflow for a Forced Degradation Study.

Potential Signaling Pathway Interactions

While specific signaling pathways for this compound are not well-documented, research on related compounds from the Erythrina genus can provide insights. For instance, Erythraline (B1235506), an alkaloid from Erythrina crista-galli, has been shown to suppress nitric oxide production by inhibiting the Toll-like receptor (TLR) signaling pathway.[1] It was suggested that Erythraline may inhibit the kinase activity of TAK1, a key upstream molecule in the TLR signaling cascade.[1]

Disclaimer: The following diagram illustrates the potential inhibitory action of Erythraline, a related compound, on the TLR4 signaling pathway. This is presented for illustrative purposes only and should not be considered as confirmed activity for this compound.

Illustrative Signaling Pathway: TLR4 Inhibition by Erythraline

Potential inhibition of the TLR4 pathway by Erythraline.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will generate the critical data necessary for the continued development of this compound. The structured approach to data presentation will ensure clarity and facilitate comparison across different studies. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions while adhering to the core principles of good scientific practice and regulatory guidelines.

References

Quantum Chemical Calculations of Erythrinin F: A Technical Guide

Introduction

Erythrinin F is a naturally occurring isoflavonoid (B1168493) compound isolated from plants of the Erythrina genus, such as Erythrina variegata. Unlike the tetracyclic Erythrinan alkaloids, Erythrinins belong to the flavonoid class of secondary metabolites, which are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The precise characterization and understanding of the structure-activity relationships of these molecules are crucial for their potential application in drug development and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of natural products. These computational methods allow for the accurate prediction of molecular structures, spectroscopic profiles (NMR, UV-Vis, IR), and electronic properties. For isoflavonoids like this compound, these calculations are instrumental in validating experimentally determined structures, assigning complex NMR spectra, and elucidating mechanisms of action, such as antioxidant activity through radical scavenging pathways. This guide outlines a comprehensive computational workflow for the in-depth quantum chemical analysis of this compound.

Methodology and Computational Protocols

A rigorous computational study of this compound involves a multi-step process, beginning with the determination of the most stable three-dimensional structure and culminating in the calculation of various chemical and physical properties.

1. Molecular Structure and Conformational Analysis The initial step is to obtain a 3D structure of this compound. This can be achieved by building the molecule in a computational chemistry software package based on its known 2D structure. Since molecules with rotatable bonds can exist in multiple conformations, a thorough conformational search is necessary to identify the global minimum energy structure. This is typically performed using a lower-cost method, such as molecular mechanics (e.g., MMFF94 force field), followed by geometry optimization of the most stable conformers using a more accurate DFT method.

2. Geometry Optimization and Vibrational Analysis The geometry of the lowest-energy conformer is then fully optimized without constraints using DFT. A common and reliable level of theory for such organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p). To account for the influence of a solvent environment, which can be critical for accurate property prediction, the optimization is often performed using an implicit solvent model, such as the Polarization Continuum Model (PCM).

Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

-

It provides the theoretical vibrational spectrum (Infrared and Raman), which can be compared with experimental data.

3. Calculation of Spectroscopic Properties

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding constants, which are then converted into 1H and 13C NMR chemical shifts. These calculations are typically referenced against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the computed NMR data with experimental spectra is a powerful method for structural verification.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

4. Analysis of Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is crucial for understanding intermolecular interactions and reaction mechanisms.

-

Antioxidant Activity Descriptors: For flavonoids, a primary application of DFT is the prediction of antioxidant capacity. This is often assessed by calculating:

-

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl (-OH) groups is calculated to evaluate the propensity for hydrogen atom transfer (HAT), a key mechanism for radical scavenging. A lower BDE indicates easier hydrogen donation.

-

Ionization Potential (IP): This relates to the ease of electron donation, corresponding to the Single Electron Transfer (SET) mechanism of antioxidant action.

-

Data Presentation

The quantitative results from the quantum chemical calculations are best summarized in tables for clarity and comparative analysis. The following tables present hypothetical, yet plausible, data for this compound based on the described computational protocols.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level)

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C=O (chromen-4-one) | 1.235 | |

| C-O (hydroxyl) | 1.362 | |

| C-C (inter-ring) | 1.478 | |

| Dihedral Angles | ||

| C-C-C-C (inter-ring) | 35.4 |

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Property | Calculated Value |

| NMR Chemical Shifts (ppm) | |

| 1H (phenolic) | 9.5 - 10.5 |

| 13C (carbonyl) | ~180.0 |

| 13C (aromatic) | 110.0 - 165.0 |

| UV-Vis Absorption (nm) | |

| λmax 1 (TD-DFT) | 335 (Band I) |

| λmax 2 (TD-DFT) | 268 (Band II) |

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound (Calculated in aqueous solvent model)

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -1.98 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.87 | High kinetic stability |

| BDE (phenolic -OH) | 3.47 (80.0 kcal/mol) | Effective hydrogen donor for radical scavenging |

| Ionization Potential | 6.95 | Moderate potential for single electron transfer |

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex workflows and conceptual relationships.

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, is a prolific source of structurally diverse and biologically active secondary metabolites, particularly prenylated flavonoids and isoflavonoids. These compounds have garnered significant attention for their therapeutic potential, exhibiting a wide range of pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide provides an in-depth overview of Erythrinin F and related isoflavonoids, focusing on their isolation, quantitative bioactivity, and the molecular pathways they modulate.

Isolation and Purification of Erythrina Isoflavonoids

The isolation of isoflavonoids from Erythrina species is a multi-step process that begins with extraction from plant material (typically stem bark or roots) and concludes with the purification of individual compounds.

The general procedure involves solvent extraction, fractionation, and chromatographic separation.

This protocol is a synthesized representation of methods commonly cited in the literature[1][2][3].

-

Plant Material Preparation : The stem bark or roots of the Erythrina species are collected, air-dried in the shade, and pulverized into a fine powder.

-

Solvent Extraction : The powdered plant material (e.g., 1 kg) is subjected to sequential solvent extraction or macerated with a solvent like ethanol (65-96%) or acetone (B3395972) at room temperature for 72 hours, with continuous stirring[2][4][5]. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration : The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate. The fractions are collected separately and dried. The ethyl acetate fraction is often found to be rich in flavonoids[3][5].

-

Chromatographic Purification : The most bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Fine Purification : Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined and may be further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield pure compounds[1].

-

Structure Elucidation : The structures of the isolated pure compounds are determined using spectroscopic methods, including UV-Vis, Mass Spectrometry (MS), and extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) analysis[2][6].

Biological Activities and Quantitative Data

Isoflavonoids from Erythrina, including compounds from the Erythrinin family, exhibit potent cytotoxic and antimicrobial properties. Quantitative data from various studies are summarized below.

The cytotoxic effects are typically evaluated using the MTT or resazurin (B115843) reduction assays, with results expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source Species | Reference |

| Alpinumisoflavone (AIF) | HL-60 (Leukemia) | ~20 | E. suberosa | [7] |

| 4'-Methoxy licoflavanone (MLF) | HL-60 (Leukemia) | ~20 | E. suberosa | [7] |

| Isoneorautenol | CCRF-CEM (Leukemia) | 0.20 | E. excelsa / E. senegalensis | [8] |

| Isoneorautenol | MDA-MB-237-BCRP | 2.67 | E. excelsa / E. senegalensis | [8] |

| Neobavaisoflavone | CCRF-CEM (Leukemia) | 42.93 | E. excelsa / E. senegalensis | [8] |

| Sigmoidin H | U87MG (Glioblastoma) | 25.59 | E. excelsa / E. senegalensis | [8] |

Antimicrobial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Source Species | Reference |

| Erycristagallin | MRSA | 3.13 - 6.25 | E. variegata | [2] |

| Orientanol B | MRSA | 3.13 - 6.25 | E. variegata | [2] |